Chemical and physical properties of 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Chemical and physical properties of 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
An in-depth technical analysis of 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole requires a fundamental understanding of its dual nature: it is both a highly versatile electrophile for transition-metal-catalyzed cross-coupling and a privileged pharmacophore in medicinal chemistry.
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions. We will explore the electronic causality behind its reactivity, detail self-validating synthetic protocols, and examine the strategic rationale for incorporating this specific scaffold into drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole, we must first establish its physical and electronic baseline. The 1,3,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom in a five-membered aromatic system[1].
However, the substitution pattern of this specific molecule creates a unique electronic "push-pull" dynamic:
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The C5 4-Methoxyphenyl Group (+M Effect): The methoxy group acts as a strong electron donor via resonance (mesomeric effect). This electron density is pushed into the phenyl ring and partially delocalized into the oxadiazole core. This stabilization prevents unwanted nucleophilic ring-opening reactions, which are a common liability in highly electron-deficient heterocycles.
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The C2 Bromine Atom (-I Effect): The bromine atom at the C2 position is highly polarized. Because the oxadiazole ring acts as an electron-withdrawing group relative to a metal center, the C2–Br bond is exceptionally primed for oxidative addition by low-valent transition metals (e.g., Pd(0)).
Table 1: Quantitative Physicochemical Parameters [2][3]
| Parameter | Value |
| Chemical Name | 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
| CAS Number | 1368483-63-9 |
| Molecular Formula | C 9 H 7 BrN 2 O 2 |
| Molecular Weight | 255.07 g/mol |
| Monoisotopic Mass | 253.96909 Da |
| SMILES String | COC1=CC=C(C=C1)C2=NN=C(O2)Br |
| Physical State | Solid |
| Recommended Storage | 4 °C (Refrigerator) |
Synthetic Utility: The Cross-Coupling Hub
The primary value of 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole lies in its reactivity as an electrophilic coupling partner. The C2-bromine acts as an orthogonal handle for generating complex, functionalized oxadiazoles without needing to build the heterocycle from scratch (de novo synthesis)[4].
Divergent synthetic workflows utilizing the C2-bromine handle of the oxadiazole core.
Sonogashira Alkynylation
The synthesis of 2-alkynyl-1,3,4-oxadiazoles is highly efficient using Sonogashira conditions[5]. The resulting alkynyl oxadiazoles exhibit extended π -conjugation, making them valuable for both fluorescent biological probes and organic light-emitting diodes (OLEDs).
Suzuki-Miyaura Arylation
Suzuki coupling allows for the installation of diverse aryl or heteroaryl groups at the C2 position. Because the oxadiazole is electron-deficient, oxidative addition is rapid; however, transmetalation can sometimes be the rate-limiting step, requiring careful optimization of the base and solvent system[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps. Do not blindly follow recipes; understand the causality of each reagent.
Protocol A: Palladium-Catalyzed Sonogashira Coupling[5]
Objective: Synthesis of 2-(phenylethynyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
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Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole (1.0 equiv) in anhydrous THF (0.2 M). Add Triethylamine (Et 3 N, 3.0 equiv).
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Causality: Et 3 N acts as both the base to deprotonate the alkyne and a ligand to stabilize the Pd intermediate.
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Validation: Sparge the solution with ultra-pure Argon for 15 minutes. Failure to remove oxygen will result in the competitive Glaser homocoupling of the alkyne, consuming your starting material and turning the solution dark blue/green (oxidized copper).
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Catalyst Loading: Under positive Argon flow, add PdCl 2 (PPh 3 ) 2 (5 mol%) and CuI (10 mol%).
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Causality: CuI reacts with the terminal alkyne to form a copper acetylide, which is essential for the transmetalation step to the Palladium center.
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Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise. Stir at room temperature for 4-6 hours.
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Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The starting bromide is UV-active. The product will appear as a new, highly fluorescent spot under 365 nm UV light due to the extended conjugated system.
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Workup: Quench with saturated aqueous NH 4 Cl to complex and remove copper salts. Extract with EtOAc, dry over Na 2 SO 4 , and purify via silica gel chromatography.
Protocol B: Miyaura Borylation (Umpolung Strategy)[4]
Objective: Conversion of the electrophilic bromide into a nucleophilic boronic ester.
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Reagent Assembly: Combine 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole (1.0 equiv), bis(pinacolato)diboron (B 2 pin 2 , 1.5 equiv), and anhydrous Potassium Acetate (KOAc, 3.0 equiv) in anhydrous 1,4-Dioxane.
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Causality: KOAc is strictly required over stronger bases (like K 2 CO 3 ) to prevent the premature Suzuki homocoupling of the newly formed boronate with the starting bromide.
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Catalysis: Add Pd(dppf)Cl 2 (5 mol%). Heat to 80 °C under Argon for 6 hours.
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Validation: The reaction mixture will transition from red/orange to a dark brown suspension as Pd(0) nanoparticles eventually precipitate upon completion.
Pharmacological & Bioisosteric Relevance
In drug development, the 1,3,4-oxadiazole ring is a privileged scaffold, frequently deployed as a bioisostere for amides, esters, and carboxylic acids[1][6].
Logical progression of bioisosteric replacement utilizing the 1,3,4-oxadiazole core to overcome metabolic liabilities.
When a lead compound containing a primary or secondary amide exhibits poor in vivo half-life due to rapid proteolytic degradation or amidase activity, replacing the amide with a 1,3,4-oxadiazole provides several distinct advantages:
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Metabolic Stability: The aromatic nature of the oxadiazole makes it entirely resistant to hydrolytic cleavage by esterases and amidases[6].
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Hydrogen Bonding Profile: The two nitrogen atoms in the 1,3,4-oxadiazole ring act as excellent hydrogen bond acceptors, mimicking the carbonyl oxygen of an amide. This ensures that the molecule maintains its binding affinity within the target protein's active site[1].
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Lipophilicity & Permeability: Amides possess a high polar surface area (PSA) and act as both H-bond donors and acceptors, which can hinder passive membrane permeability. The oxadiazole removes the H-bond donor capacity, thereby lowering the desolvation penalty and generally improving cellular permeability and oral bioavailability.
By utilizing 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole, medicinal chemists can rapidly append the metabolically stable 4-methoxyphenyl-oxadiazole pharmacophore onto a target molecule's scaffold via a single cross-coupling step, drastically accelerating the Structure-Activity Relationship (SAR) optimization phase.
References
- Sapphire Bioscience - 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole Product Specifications.
- PubChemLite - 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole (C9H7BrN2O2).
- National Institutes of Health (PMC) - Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- ACS Omega - Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
- MDPI Molecules - Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.
- Thieme Connect - Synthesis of 2-Alkynyl 1,3,4-Oxadiazoles by Palladium-Catalyzed Cross-Coupling Reaction.
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. PubChemLite - 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
